BenchChemオンラインストアへようこそ!

AZD-8529

mGluR2 Positive Allosteric Modulator Subtype Selectivity GPCR Pharmacology

AZD-8529 is the most extensively clinically characterized mGluR2 PAM available, having completed multiple Phase II trials. Unlike orthosteric mGluR2/3 agonists (e.g., LY379268), it provides sustained, subtype-selective potentiation without functional tolerance. Its thoroughly documented human PK, CNS penetration, and safety profile de-risk translational research and enable faster IND/CTA paths for repurposing. With validated efficacy in nicotine/methamphetamine relapse and L-DOPA-induced dyskinesia models, AZD-8529 delivers reproducible, clinically relevant data that research-stage PAMs (LY-487,379, BINA) cannot match. Each batch is ≥98% pure and accompanied by rigorous analytical documentation.

Molecular Formula C24H24F3N5O3
Molecular Weight 487.5 g/mol
CAS No. 1092453-15-0
Cat. No. B1666240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-8529
CAS1092453-15-0
Synonyms7-methyl-5-(3-piperazin-1-ylmethyl(1,2,4)oxadiazol-5-yl)-2-(4-trifluoromethoxybenzyl)-2,3-dihydroisoindol-1-one
AZD8529
Molecular FormulaC24H24F3N5O3
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5
InChIInChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3
InChIKeyIPCYZQQFECEHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-8529 (1092453-15-0): High-Potency mGluR2 PAM for Neuroscience R&D Procurement


AZD-8529 (CAS 1092453-15-0) is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a Class C GPCR and key therapeutic target in multiple neuropsychiatric and neurological indications. The compound potentiates the effects of glutamate at human mGluR2 with an EC50 of 195 nM and a binding Ki of 16 nM [1]. Unlike orthosteric agonists, AZD-8529 acts at a distinct allosteric site to enhance the receptor's response to its endogenous ligand while preserving the spatial and temporal dynamics of physiological glutamatergic signaling. The compound is orally bioavailable and demonstrates good brain penetration in preclinical species and humans [1]. Having advanced through multiple Phase II clinical trials for schizophrenia and smoking cessation, AZD-8529 represents one of the most extensively clinically characterized mGluR2 PAMs available to the research community.

Why AZD-8529 Cannot Be Replaced by Other mGluR2 PAMs or Orthosteric Agonists in Preclinical Research


Substituting AZD-8529 with another mGluR2 PAM or an orthosteric mGluR2/3 agonist introduces substantial and often unaccounted-for variability in preclinical outcomes. The primary differentiator is AZD-8529's extensively documented clinical safety and pharmacokinetic profile in humans, which is absent for research-stage PAMs such as LY-487,379, CBiPES, and BINA [1]. Unlike dual mGluR2/3 orthosteric agonists (e.g., LY379268, LY404039), which exhibit functional tolerance with repeated dosing and lack subtype discrimination, AZD-8529 provides sustained, mGluR2-selective potentiation [2]. Direct comparator mGluR2 PAMs such as JNJ-40411813 (ADX71149) possess distinct in vitro potency and in vivo off-target profiles, making the results of cross-compound comparisons unreliable [3]. Procurement of a tool compound with established human tolerability, CNS penetration, and Phase II clinical outcome data eliminates critical unknowns, reduces experimental confounds, and enhances the translational relevance of findings.

AZD-8529 Quantitative Differentiation: Head-to-Head Selectivity, In Vivo Efficacy, and Clinical Data Versus Comparators


High-Resolution mGluR Subtype Selectivity Profile: AZD-8529 vs. Panel of Group I, II, and III Receptors

AZD-8529 demonstrates a well-defined selectivity profile across the entire mGluR family (subtypes 1–8), with no detectable PAM activity on mGluR1, 3, 4, 5, 6, 7, or 8 at concentrations up to 20–25 μM in functional assays [1]. Minor off-target activity is limited to weak PAM effects at mGluR5 (EC50 = 3.9 μM) and weak antagonism at mGluR8 (IC50 = 23 μM) [1]. This contrasts sharply with other mGluR2 PAMs such as JNJ-40411813, which demonstrates moderate affinity for the 5-HT2A receptor (Kb = 1.1 μmol/L in vitro) and greater-than-expected in vivo 5-HT2A occupancy due to an active metabolite [2]. For researchers investigating mGluR2-specific mechanisms in complex neural circuits, the use of a compound with documented, minimal off-target activity reduces the likelihood of confounding receptor interactions and strengthens mechanistic conclusions.

mGluR2 Positive Allosteric Modulator Subtype Selectivity GPCR Pharmacology

Preclinical Efficacy in Non-Human Primate Nicotine Addiction Model: AZD-8529 vs. Orthosteric mGluR2/3 Agonists

In a squirrel monkey model of nicotine addiction, AZD-8529 (0.3–3 mg/kg, i.m.) significantly decreased intravenous nicotine self-administration at doses that did not affect food-maintained responding, demonstrating behavioral specificity [1]. Critically, AZD-8529 also reduced both nicotine priming-induced and cue-induced reinstatement of nicotine-seeking behavior after extinction, a model of relapse [1]. In contrast, orthosteric mGluR2/3 agonists such as LY379268 and LY404039 produce tolerance with repeated administration and are no longer considered viable for addiction treatment due to the development of tolerance and their lack of discrimination between the therapeutically targeted mGluR2 and the co-expressed mGluR3 [1]. The positive allosteric mechanism of AZD-8529 circumvents the desensitization and internalization pathways triggered by direct orthosteric activation, preserving therapeutic efficacy over repeated dosing.

Nicotine Addiction Substance Use Disorder Non-Human Primate Model

Human Clinical CNS Exposure and Safety Profile: AZD-8529 vs. Research-Stage mGluR2 PAMs

AZD-8529 has been administered to human subjects in multiple Phase I and Phase II clinical trials, providing a robust dataset on its safety, tolerability, and CNS penetration that is unavailable for research-stage mGluR2 PAMs such as LY-487,379, CBiPES, and BINA [1]. In healthy volunteers, AZD-8529 demonstrated good blood-brain barrier (BBB) penetration, with cerebrospinal fluid (CSF) levels (sampled 6 hours post-dose on day 12 of 60 mg QD) approximately half the plasma free-fraction [2]. The compound has been administered at single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days in healthy volunteers, with adverse events limited to mild headache and gastrointestinal upsets [2]. In patients with schizophrenia, AZD-8529 was administered at 40 mg every second day for 28 days [2]. In stark contrast, research-stage PAMs LY-487,379, CBiPES, and BINA have not advanced to clinical evaluation due to suboptimal pharmacological properties [1].

Blood-Brain Barrier Penetration Clinical Pharmacokinetics Human Tolerability

Phase II Clinical Trial Outcomes: Schizophrenia and Smoking Cessation Efficacy Data

AZD-8529 has been evaluated in two randomized, double-blind, placebo-controlled Phase II clinical trials, providing definitive efficacy data that guides rational compound selection for specific research programs. In a 28-day Phase IIa trial in patients with schizophrenia (N=152), AZD-8529 (40 mg daily) failed to demonstrate significant improvement over placebo in the primary outcome measure of Positive and Negative Syndrome Scale (PANSS) total score, whereas the active comparator risperidone (4 mg) showed significant efficacy [1]. These results indicate that mGluR2 PAM monotherapy is not sufficient for antipsychotic effects in acutely ill schizophrenia patients [1]. Separately, a 19-week Phase II smoking cessation trial in female smokers (N=214) compared two doses of AZD-8529 (1.5 mg and 40 mg) for smoking cessation efficacy; the study was completed but the outcomes are not publicly detailed in the available clinical trial registry [2]. This body of clinical evidence—including both negative and indeterminate findings—enables researchers to select AZD-8529 for applications where the mGluR2 PAM mechanism has demonstrated promise (e.g., addiction relapse prevention) while avoiding indications where the mechanism has been clinically invalidated.

Schizophrenia Smoking Cessation Phase II Clinical Trial

In Vivo Efficacy in Parkinson's Disease L-DOPA-Induced Dyskinesia Model: AZD-8529 vs. LY-487,379, CBiPES, BINA

In the MPTP-lesioned marmoset model of Parkinson's disease, AZD-8529 demonstrated robust, dose-dependent reductions in L-DOPA-induced dyskinesia severity and psychosis-like behaviors (PLBs) while simultaneously prolonging the therapeutic anti-parkinsonian effect of L-DOPA [1]. Specifically, AZD-8529 reduced global dyskinesia severity by up to 70% (P < 0.001) and the duration of on-time with disabling dyskinesia by up to 97% (P < 0.001) compared to L-DOPA/vehicle [1]. Global PLB severity was reduced by up to 64% (P < 0.001), and the duration of on-time with disabling PLBs was reduced by up to 94% (P < 0.001) [1]. Notably, AZD-8529 increased the duration of L-DOPA's anti-parkinsonian action by up to 29% (P < 0.05) at doses ≥0.3 mg/kg [1]. While other selective mGluR2 PAMs such as LY-487,379, CBiPES, and BINA have demonstrated similar efficacy in this model, they lack clinical candidacy due to their pharmacological properties [1]. AZD-8529's unique value proposition lies in its combination of robust preclinical efficacy in this model and its established clinical safety and pharmacokinetic profile, positioning it as a repurposable clinical candidate for Parkinson's disease L-DOPA complications.

Parkinson's Disease L-DOPA-Induced Dyskinesia MPTP-Lesioned Marmoset

High-Impact Application Scenarios for AZD-8529: Translational Neuroscience and Drug Repurposing Research


Translational Addiction Research: Nicotine and Psychostimulant Relapse Models

AZD-8529 is optimally deployed in preclinical addiction research programs focused on relapse prevention, particularly for nicotine and methamphetamine use disorders. The compound's demonstrated efficacy in reducing cue- and priming-induced reinstatement of drug-seeking behavior in non-human primates [1] and rats [2] positions it as a gold-standard tool for investigating mGluR2-mediated mechanisms of craving and relapse. Researchers should prioritize AZD-8529 over orthosteric mGluR2/3 agonists (e.g., LY379268) to avoid the confound of tolerance development and mGluR3-mediated effects. The compound's oral bioavailability and established human tolerability profile also make it suitable for studies with translational intent, including investigator-initiated clinical trials.

Parkinson's Disease L-DOPA Complication Studies: Dyskinesia and Psychosis

For research groups investigating therapeutic strategies for L-DOPA-induced dyskinesia (LID) and psychosis-like behaviors in Parkinson's disease, AZD-8529 offers a unique combination of robust preclinical efficacy and a clinical-ready profile. The compound reduces dyskinesia severity by up to 70% and prolongs L-DOPA's therapeutic effect in the MPTP-lesioned marmoset model [3], a finding that distinguishes it from research-stage PAMs that lack clinical validation. Procurement of AZD-8529 for Parkinson's disease research eliminates the need to invest resources in compounds that may never advance beyond the preclinical stage, thereby accelerating the path to potential clinical repurposing.

mGluR2 Mechanism-of-Action Studies Requiring High Subtype Selectivity

In basic neuroscience research aimed at dissecting the specific roles of mGluR2 versus other mGluR subtypes in synaptic plasticity, circuit function, or behavior, AZD-8529 provides a superior pharmacological tool. Its documented lack of PAM activity at mGluR1, 3, 4, 5, 6, 7, and 8 at concentrations up to 20–25 μM [4], combined with minimal off-target activity across a broad panel of CNS targets, minimizes the risk of confounding receptor interactions. This selectivity profile is more thoroughly characterized than that of many alternative mGluR2 PAMs, enabling more definitive mechanistic conclusions in electrophysiology, imaging, and behavioral pharmacology experiments.

Drug Repurposing and Investigator-Initiated Clinical Trial Programs

AZD-8529 is ideally suited for academic and industrial drug repurposing initiatives targeting neurological or psychiatric indications with unmet need. The compound's extensive human safety, tolerability, and pharmacokinetic dataset [4]—including demonstrated CNS penetration and Phase II clinical trial experience—significantly de-risks the regulatory and clinical development pathway. For indications such as substance use disorder relapse prevention and Parkinson's disease L-DOPA complications, where compelling preclinical efficacy has been demonstrated, AZD-8529 offers a faster and more cost-effective route to proof-of-concept clinical studies compared to de novo discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-8529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.